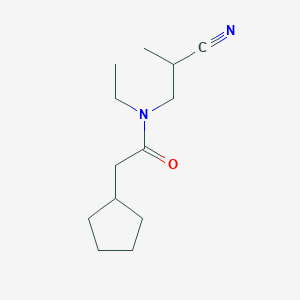![molecular formula C6H5ClN4 B14899213 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a chlorine atom at the 6th position and a methyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the use of 2,6-dichloropyrazine as a starting material. The reaction sequence begins with the metallation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as a base, followed by the isolation of the intermediate. This intermediate is then subjected to cyclization using hydrazine to form the desired pyrazolopyrazine product .
Industrial Production Methods: For industrial-scale production, continuous manufacturing processes have been developed. These processes involve the use of flow chemistry techniques to ensure efficient and scalable synthesis. The key steps include the metallation/formylation and subsequent cyclization, which are optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrazines, while oxidation and reduction reactions can modify the functional groups on the compound .
Aplicaciones Científicas De Investigación
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of SHP2 inhibitors, which are being investigated for their potential in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, as an intermediate in SHP2 inhibitors, it binds to the SHP2 enzyme, inhibiting its activity. This inhibition disrupts downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .
Comparación Con Compuestos Similares
- 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
- 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine
- Pyrazolo[3,4-b]pyridines
Comparison: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and binding properties. Compared to 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, the methyl group in the 5th position can enhance its lipophilicity and potentially alter its biological activity. Pyrazolo[3,4-b]pyridines, on the other hand, have a different ring fusion, which can result in distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H5ClN4 |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-3-5(7)10-6-4(9-3)2-8-11-6/h2H,1H3,(H,8,10,11) |
Clave InChI |
NYWAVUZGDZRPFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C=NN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




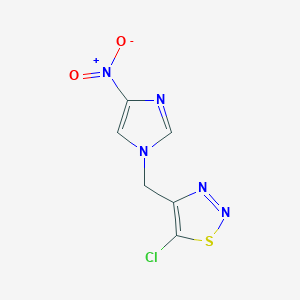


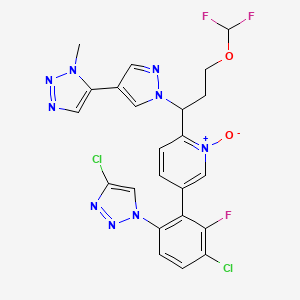
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
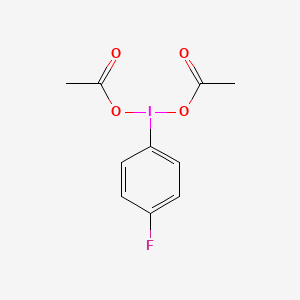
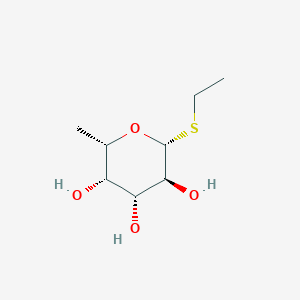
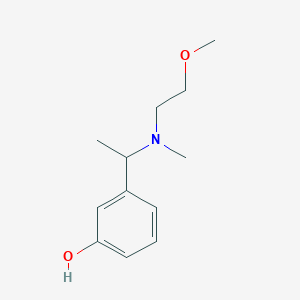

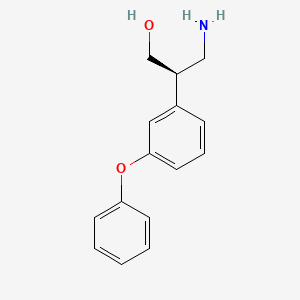
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
